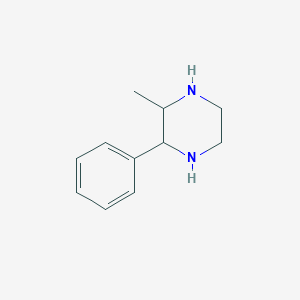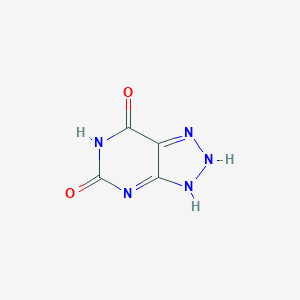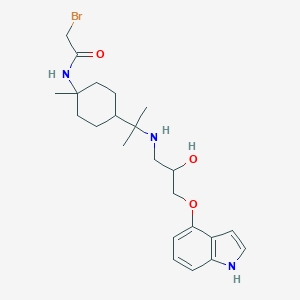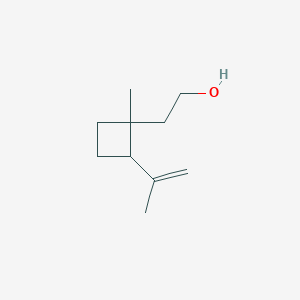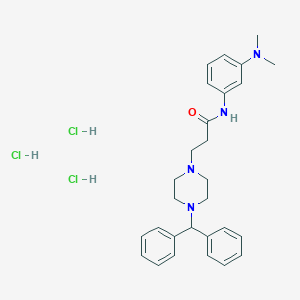
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DBMCPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. DBMCPT belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood. However, several studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells by downregulating the expression of VEGF (vascular endothelial growth factor). Additionally, this compound has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic rats.
実験室実験の利点と制限
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, this compound also has some limitations. It is relatively unstable in solution and can undergo hydrolysis and oxidation, which can affect its pharmacological activity. Additionally, this compound has poor solubility in water, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for research on 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of novel this compound analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of this compound, which could facilitate its clinical translation.
合成法
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of cinnamaldehyde, 2-aminothiophenol, and dibutylamine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature and the product is obtained in high yield after purification.
科学的研究の応用
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to possess a wide range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antiviral activity against hepatitis C virus and herpes simplex virus.
特性
CAS番号 |
104123-86-6 |
|---|---|
分子式 |
C27H33N3OS |
分子量 |
447.6 g/mol |
IUPAC名 |
(5E)-3-[(dibutylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H33N3OS/c1-3-5-20-29(21-6-4-2)22-30-26(31)25(19-13-16-23-14-9-7-10-15-23)32-27(30)28-24-17-11-8-12-18-24/h7-19H,3-6,20-22H2,1-2H3/b16-13+,25-19+,28-27? |
InChIキー |
VZCYVBBKKJLBOR-UHFFFAOYSA-N |
異性体SMILES |
CCCCN(CCCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
正規SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
同義語 |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidin one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)


